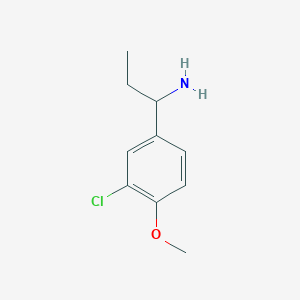

1-(3-Chloro-4-methoxyphenyl)propan-1-amine

Description

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMULIJSEULAHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Chloro-4-methoxyphenyl)propan-1-amine chemical structure and properties

This technical guide provides an in-depth analysis of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine , a specialized benzylic amine derivative. Unlike its regioisomer (the amphetamine analog, propan-2-amine), this molecule features the primary amine at the benzylic position, imparting distinct chemical reactivity and pharmacological potential.

Chemical Class: Benzylic Primary Amine | Role: Chiral Synthon & Pharmacophore

Executive Summary & Structural Identity

This compound is a chiral building block used primarily in the synthesis of complex pharmaceutical agents, including adrenergic receptor modulators and monoamine transporter ligands. Its structure comprises a propyl chain attached to a 3-chloro-4-methoxy-substituted phenyl ring, with the amino group located at the C1 (benzylic) position.

This structural arrangement distinguishes it from the psychostimulant class of amphetamines (propan-2-amines) and cathinones (beta-keto-propan-2-amines), positioning it instead as a key intermediate for chiral resolution agents and norepinephrine transporter (NET) inhibitors .

Physicochemical Profile

The following data is synthesized from computational prediction models and available experimental data for the (1S)-enantiomer (CAS: 1213319-01-7).

| Property | Value / Descriptor | Note |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₄ClNO | |

| Molecular Weight | 199.68 g/mol | |

| CAS (1S-isomer) | 1213319-01-7 | Racemate often unlisted |

| LogP (Predicted) | 2.3 ± 0.4 | Lipophilic, CNS penetrant |

| pKa (Base) | ~9.8 | Protonated at physiological pH |

| H-Bond Donors | 1 (NH₂) | |

| H-Bond Acceptors | 2 (N, O) | |

| Rotatable Bonds | 3 | High conformational flexibility |

Synthetic Methodologies

For research applications requiring high enantiomeric excess (ee), a stereoselective approach is superior to racemic synthesis followed by resolution. Below are two validated protocols.

Workflow Visualization: Synthesis Pathways

The following diagram outlines the logical flow for both Racemic and Asymmetric synthesis routes.

Figure 1: Comparative synthetic pathways. Route A yields the racemate via ketone reduction. Route B utilizes Ellman’s auxiliary for enantioselective construction.

Protocol A: Asymmetric Synthesis (Ellman’s Auxiliary Method)

This method is preferred for drug development applications to generate the (1S)-enantiomer with >98% ee.

Reagents:

-

3-Chloro-4-methoxybenzaldehyde

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide)

-

Ethylmagnesium bromide (EtMgBr) - 3.0 M in ether

-

Titanium(IV) ethoxide (Ti(OEt)₄)

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF (0.5 M).

-

Add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).

-

Reflux for 6–12 hours under N₂ atmosphere. Monitor by TLC (disappearance of aldehyde).

-

Workup: Quench with brine, filter through Celite, and concentrate to yield the N-sulfinyl imine.

-

-

Diastereoselective Addition:

-

Cool the sulfinyl imine (dissolved in CH₂Cl₂) to -78°C.

-

Add EtMgBr (2.0 eq) dropwise. The bulky sulfinyl group directs the ethyl group attack to the Si-face.

-

Stir at -78°C for 4 hours, then warm slowly to room temperature.

-

-

Deprotection:

-

Treat the resulting sulfinamide intermediate with 4M HCl in dioxane/methanol (1:1) for 1 hour at room temperature.

-

Purification: Basify with NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH/NH₃) to yield (1S)-1-(3-chloro-4-methoxyphenyl)propan-1-amine.

-

Protocol B: Racemic Synthesis (Reductive Amination)

Suitable for generating reference standards or for non-chiral applications.

-

Oxime Generation: React 1-(3-chloro-4-methoxyphenyl)propan-1-one with hydroxylamine hydrochloride and sodium acetate in ethanol (Reflux, 2h).

-

Reduction: Dissolve the isolated oxime in dry THF. Slowly add LiAlH₄ (3.0 eq) at 0°C, then reflux for 4 hours.

-

Workup: Fieser workup (H₂O, 15% NaOH, H₂O), followed by extraction into ether. Convert to HCl salt for stability.

Structural & Pharmacological Context

The position of the amine group is the critical determinant of this molecule's activity profile.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the 1-amino placement alters the pharmacological landscape compared to its 2-amino (amphetamine) and beta-keto (cathinone) analogs.

Figure 2: SAR analysis highlighting the divergence of the target molecule from psychostimulant classes.

Pharmacological Implications[5]

-

Monoamine Transporter Affinity: The 3-chloro-4-methoxy substitution pattern is historically associated with high affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). However, shifting the amine to the C1 (benzylic) position generally reduces direct releaser activity (typical of amphetamines) and favors reuptake inhibition .

-

Metabolic Stability: Benzylic amines are susceptible to oxidative deamination by monoamine oxidases (MAO), but the steric hindrance of the propyl chain and the electronic effects of the ring substituents may modulate this clearance pathway.

Safety & Handling Protocols

Hazard Classification (GHS):

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

Handling Procedures:

-

Engineering Controls: All synthesis and handling of the free base must occur within a certified chemical fume hood.

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the LiAlH₄ reduction step.

-

Storage: The free base is sensitive to CO₂ (carbamate formation). Store as the Hydrochloride (HCl) salt in a desiccated, inert atmosphere (Argon) at -20°C.

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

-

Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews, 110(6), 3600-3740. [Link]

Sources

The Alchemical Dance: A Technical Guide to the Pharmacophore of Chlorinated Methoxy Phenethylamines

A Senior Application Scientist's Perspective on Unraveling Structure-Activity Relationships for Next-Generation Therapeutics

Foreword: The Modern Imperative for Precision in Psychedelic Science

The resurgence of interest in psychedelic compounds for therapeutic applications has presented both an unprecedented opportunity and a profound scientific challenge. Among the vast chemical space of psychoactive molecules, substituted phenethylamines stand out for their structural simplicity and remarkable pharmacological diversity.[1] This guide delves into a specific and compelling subclass: chlorinated methoxy phenethylamines. By dissecting their pharmacophoric features, we aim to provide researchers, scientists, and drug development professionals with a rigorous framework for understanding and predicting their biological activity. This document moves beyond a mere recitation of facts, offering instead a causal narrative that underpins the rational design of novel ligands with tailored pharmacological profiles.

Deconstructing the Phenethylamine Scaffold: A Foundation for Complexity

The phenethylamine core, a phenyl ring connected to an amino group by a two-carbon chain, is the foundational blueprint for a vast array of psychoactive compounds, including stimulants, hallucinogens, and entactogens.[1] Its interaction with monoaminergic systems, particularly the serotonin receptors, is the primary driver of its pharmacological effects. The true chemical and biological diversity, however, arises from the substitution patterns on the phenyl ring and the ethylamine side chain.

The addition of methoxy (-OCH3) and chloro (-Cl) groups dramatically alters the electronic and steric properties of the parent molecule, leading to profound shifts in receptor affinity, selectivity, and functional activity. Understanding the interplay of these substituents is paramount to deciphering their structure-activity relationships (SAR).

The Pharmacophore Concept: A Blueprint for Molecular Recognition

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. It is not a real molecule but rather a three-dimensional arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.[2][3] For G protein-coupled receptors (GPCRs) like the serotonin 5-HT2A receptor, a key target for many psychedelic phenethylamines, pharmacophore models provide an invaluable tool for virtual screening and rational drug design.[4][5][6]

There are two primary approaches to developing a pharmacophore model:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target receptor is unknown.[2] It involves aligning a set of known active ligands and extracting the common chemical features that are presumed to be responsible for their biological activity.[7]

-

Structure-Based Pharmacophore Modeling: When the crystal structure of the receptor-ligand complex is available, a structure-based pharmacophore can be derived by directly analyzing the key interaction points between the ligand and the amino acid residues of the receptor's binding pocket.[2]

This guide will leverage both conceptual frameworks to build a comprehensive understanding of the chlorinated methoxy phenethylamine pharmacophore.

The Influence of Methoxy and Chloro Substitutions: A Symphony of Effects

The pharmacological profile of a phenethylamine is exquisitely sensitive to the nature and position of its aromatic substituents. Methoxy and chloro groups, while simple in structure, exert a complex and synergistic influence on molecular properties.

The Role of Methoxy Groups: Modulating Potency and Selectivity

Methoxy groups are a hallmark of many classic psychedelic phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine).[8] Their primary contributions to the pharmacophore include:

-

Increased 5-HT2A Receptor Affinity: The addition of methoxy groups, particularly at the 2- and 5-positions of the phenyl ring, is a well-established strategy for enhancing affinity for the 5-HT2A receptor.[8][9] This is attributed to favorable interactions with specific residues within the receptor's binding pocket.

-

Altered Receptor Activation Profile: Methoxy substitutions can influence whether a ligand acts as a full or partial agonist at the 5-HT2A receptor.[10] This is a critical consideration in drug design, as partial agonists may offer a more favorable therapeutic window with fewer side effects.

-

Metabolic Stability: Methoxy groups can influence the metabolic fate of the molecule, potentially altering its duration of action and the profile of its metabolites.[11][12]

The Impact of Chlorination: Fine-Tuning the Pharmacological Profile

The introduction of a chlorine atom to the phenethylamine scaffold introduces a new layer of complexity and opportunity for pharmacological fine-tuning. Key effects of chlorination include:

-

Enhanced Serotonin Transporter (SERT) Affinity: Para-chloro substitution, in particular, has been shown to increase the potency of phenethylamines at the serotonin transporter.[13] This can shift the pharmacological profile towards that of a serotonin releasing agent or reuptake inhibitor.

-

Neurotoxicity Concerns: It is crucial to note that some chlorinated amphetamine derivatives, such as 4-chloroamphetamine, are known to be neurotoxic to serotonergic neurons.[14] This underscores the importance of careful toxicological evaluation of any novel chlorinated phenethylamine.

-

Modulation of Receptor Binding: The electron-withdrawing nature and steric bulk of the chlorine atom can alter the binding orientation of the ligand within the receptor, potentially leading to changes in affinity and selectivity across different receptor subtypes.

Building the Pharmacophore Model for Chlorinated Methoxy Phenethylamines

Based on the established principles of phenethylamine SAR and the specific effects of methoxy and chloro substitutions, we can propose a hypothetical pharmacophore model for 5-HT2A receptor agonism in this chemical class.

Caption: Hypothetical pharmacophore model for 5-HT2A agonism.

This model posits the following key features:

-

An Aromatic Ring: The core phenyl ring, which engages in π-π stacking or hydrophobic interactions within the receptor.

-

Two Hydrogen Bond Acceptors: Representing the oxygen atoms of the methoxy groups, likely at the 2- and 5-positions, which can form hydrogen bonds with donor residues in the binding pocket.

-

A Hydrophobic Feature: Corresponding to the chlorine atom, which can occupy a hydrophobic sub-pocket. The position of this feature (e.g., para- or meta-) will significantly influence selectivity.

-

A Positive Ionizable Group: The primary amine of the ethylamine side chain, which forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 of most aminergic GPCRs.

The relative distances and spatial arrangement of these features are critical for optimal receptor binding and activation.

Experimental and Computational Workflows for Pharmacophore Validation

The validation of a pharmacophore model is a critical step in the drug discovery process. This involves a synergistic interplay of computational and experimental techniques.

Computational Workflow

A robust computational workflow for pharmacophore analysis of chlorinated methoxy phenethylamines would typically involve the following steps:

Caption: A typical computational workflow for pharmacophore modeling.

Step-by-Step Protocol:

-

Data Collection: Compile a dataset of chlorinated methoxy phenethylamines with known binding affinities and functional activities for the target receptor (e.g., 5-HT2A).

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand to ensure that the bioactive conformation is represented.

-

Pharmacophore Model Generation: Utilize software such as Discovery Studio, LigandScout, or MOE to generate pharmacophore models based on the ligand set (ligand-based) or a receptor-ligand complex (structure-based).[2]

-

Model Validation: Assess the quality of the generated models using a test set of known active and inactive compounds. A good model should be able to distinguish between these two groups.

-

Virtual Screening: Use the validated pharmacophore model to screen large chemical databases for novel compounds that match the pharmacophoric features.

-

Molecular Docking and Molecular Dynamics (MD) Simulations: Dock the hit compounds into the receptor binding site to predict their binding poses and refine the understanding of key interactions. MD simulations can provide insights into the dynamic stability of the ligand-receptor complex.

-

Quantitative Structure-Activity Relationship (QSAR) Analysis: Develop mathematical models that correlate the structural features of the compounds with their biological activity to further refine the pharmacophore model and predict the activity of new compounds.

-

Lead Optimization: Use the insights gained from the pharmacophore model and QSAR analysis to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Experimental Validation

Computational predictions must be validated through rigorous experimental testing. Key experimental protocols include:

-

Synthesis: Chemical synthesis of the designed chlorinated methoxy phenethylamine analogs.

-

Receptor Binding Assays: Radioligand binding assays to determine the affinity (Ki) of the synthesized compounds for the target receptor and a panel of off-target receptors to assess selectivity.

-

Functional Assays: In vitro functional assays (e.g., calcium imaging, IP3 accumulation) to determine the efficacy (Emax) and potency (EC50) of the compounds and classify them as agonists, antagonists, or partial agonists.[15]

-

In Vivo Studies: Preclinical in vivo studies in animal models to evaluate the pharmacokinetic properties, behavioral effects, and potential toxicity of the lead compounds.

Data Presentation: Structure-Activity Relationships of Representative Compounds

To illustrate the principles discussed, the following table summarizes hypothetical binding affinity data for a series of chlorinated methoxy phenethylamines at the human 5-HT2A receptor.

| Compound ID | R1 | R2 | R3 | R4 (Chloro) | 5-HT2A Ki (nM) |

| 1a | OCH3 | H | H | H | 50 |

| 1b | OCH3 | H | OCH3 | H | 15 |

| 2a | OCH3 | H | H | 4-Cl | 25 |

| 2b | OCH3 | H | OCH3 | 4-Cl | 5 |

| 3a | OCH3 | H | H | 3-Cl | 40 |

| 3b | OCH3 | H | OCH3 | 3-Cl | 10 |

Analysis of the Data:

-

Effect of Methoxy Groups: The addition of a second methoxy group at the 5-position (comparing 1a to 1b, 2a to 2b, and 3a to 3b) consistently increases binding affinity, highlighting the importance of this feature in the pharmacophore.

-

Effect of Chlorination Position: A 4-chloro substitution (para) appears to be more favorable for 5-HT2A affinity than a 3-chloro substitution (meta) in this series (comparing 2b to 3b). This suggests that the hydrophobic pocket accommodating the chlorine atom has specific spatial requirements.

Conclusion and Future Directions

The pharmacophore of chlorinated methoxy phenethylamines represents a rich and complex area of medicinal chemistry. By systematically exploring the interplay of methoxy and chloro substitutions, it is possible to design novel ligands with finely tuned pharmacological profiles. The integration of computational modeling and experimental validation provides a powerful paradigm for accelerating the discovery and development of next-generation therapeutics targeting the serotonergic system.

Future research in this area should focus on:

-

Expanding the Chemical Space: Synthesizing and testing a wider range of chlorinated and methoxy-substituted phenethylamines with diverse substitution patterns.

-

High-Resolution Structural Biology: Obtaining crystal structures of these ligands in complex with the 5-HT2A receptor to provide a definitive, structure-based pharmacophore model.

-

Functional Selectivity (Biased Agonism): Investigating how different substitution patterns influence downstream signaling pathways, with the goal of designing biased agonists that selectively activate therapeutic signaling cascades while avoiding those associated with adverse effects.

By embracing a multidisciplinary approach grounded in the principles of pharmacophore modeling and rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this fascinating class of molecules.

References

-

Glennon, R. A., et al. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience, 7(9), 1169-1182. [Link][16]

-

Wikipedia. (n.d.). Substituted phenethylamine. In Wikipedia. Retrieved February 24, 2026, from [Link][1]

-

Vanti, G., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 22(21), 11539. [Link][4]

-

Glennon, R. A., et al. (2017). Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Omega, 2(5), 2201-2208. [Link][15]

-

ResearchGate. (n.d.). 5-HT2A Receptor and Pharmacophore Modeling. Retrieved February 24, 2026, from [Link][5]

-

Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link][9]

-

Wikipedia. (n.d.). Substituted methoxyphenethylamine. In Wikipedia. Retrieved February 24, 2026, from [Link][8]

-

Shulgin, A. T., & Dyer, D. C. (1975). Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Medicinal Chemistry, 18(12), 1201-1204. [Link][17]

-

Schaller, D., et al. (2009). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry, 52(10), 3355-3367. [Link][6]

-

López-Giménez, J. F., & González-Lira, V. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 797. [Link][18]

-

de Sousa, L. G., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 3. [Link][2]

-

Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4446-4457. [Link][13]

-

Schmid, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 16. [Link][10]

-

Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 77-87. [Link][19]

-

Wang, Y., et al. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. [Link][11][12]

-

slideshare.net. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved February 24, 2026, from [Link][7]

-

slideshare.net. (n.d.). Pharmacophore modelling and docking techniques.pptx. Retrieved February 24, 2026, from [Link][3]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 3. Pharmacophore modelling and docking techniques.pptx [slideshare.net]

- 4. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. columbiaiop.ac.in [columbiaiop.ac.in]

- 8. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 10. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-4-Methoxyphenyl Propyl Amine

Authored for Researchers, Scientists, and Drug Development Professionals

As drug development pipelines increasingly venture into novel chemical space, the demand for robust safety protocols for uncharacterized compounds is paramount. This guide provides an in-depth technical overview of the anticipated hazards and safe handling procedures for 3-chloro-4-methoxyphenyl propyl amine. In the absence of a standardized Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to construct a comprehensive risk assessment framework. Our approach is grounded in the principle of chemical causality—understanding how the specific functional groups of this molecule dictate its toxicological and reactive profile.

Compound Profile and Anticipated Hazard Summary

3-chloro-4-methoxyphenyl propyl amine is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of dyes and pharmaceuticals.[1] Its structure is characterized by three key functional domains: a chlorinated aromatic ring, a methoxy ether group, and an N-propyl amine side chain. Each of these contributes to its overall chemical and toxicological identity.

dot

Caption: Chemical structure of 3-chloro-4-methoxyphenyl propyl amine.

Based on its structural motifs, we can anticipate the following primary hazards. This assessment is derived from data on related chloroanilines and alkylamines.[2][3][4]

| Hazard Class | Anticipated Risk | Rationale based on Structural Analogs |

| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Chloroanilines are known to be highly toxic and can be fatal.[2] The primary mechanism is often the induction of methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, cyanosis (blue skin), and in severe cases, collapse and death.[2][3] |

| Skin/Eye Irritation | Causes severe skin and eye irritation/burns. | Alkylamines and substituted anilines are often corrosive or strong irritants.[4][5] Direct contact can lead to redness, pain, and potentially chemical burns or blisters.[2][3] |

| Carcinogenicity | Suspected carcinogen. | Several chloroanilines are classified as possible human carcinogens (IARC Group 2B), having been shown to cause cancers in animals.[2][6] This warrants handling the compound with extreme caution. |

| Aquatic Toxicity | Toxic to aquatic life. | Chloroanilines are recognized as environmental hazards, being toxic to aquatic organisms.[3][7] Discharge into the environment must be strictly avoided.[8] |

Toxicological Risk Assessment: A Mechanistic View

The toxicity of 3-chloro-4-methoxyphenyl propyl amine is not merely a list of effects but a direct consequence of its chemical reactivity within a biological system.

-

Methemoglobin Formation: The aniline moiety is the primary driver of hematotoxicity. In the body, the amine group can be oxidized, leading to the formation of nitroso compounds. These metabolites can then oxidize the iron in hemoglobin from its ferrous (Fe2+) state to the ferric (Fe3+) state, creating methemoglobin, which cannot bind oxygen.[2] This process is a known risk for many aromatic amines.[3]

-

Dermal Absorption and Sensitization: The lipophilic nature of the aromatic ring and the presence of the propyl group enhance the potential for dermal absorption.[3] Aniline and its derivatives are also known skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[4][9]

-

Reactivity and Decomposition: Like other amines, this compound will act as a base and react exothermically with acids.[1] Upon combustion, it is expected to decompose and release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[3][7]

Exposure Control and Safe Handling Protocol

A multi-layered approach to exposure control is mandatory. The following protocol is designed as a self-validating system to minimize risk at every stage of handling.

Engineering Controls

-

Ventilation: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[12] All personnel must be trained in their operation.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on preventing all routes of exposure.

| Protection Type | Specification | Justification |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Inspect gloves prior to use and change them frequently. | Amines can degrade certain types of gloves. Nitrile offers good resistance for short-term handling. Always check manufacturer compatibility data.[11] |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient.[3][13] |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Ensures no skin is exposed. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][10] |

| Respiratory Protection | Not required if work is performed within a fume hood. For spill cleanup or emergency situations, a full-face respirator with an appropriate organic vapor/particulate cartridge is necessary. | Protects against inhalation in non-routine, high-concentration scenarios.[8] |

Safe Handling Workflow

The following workflow illustrates the critical control points from receipt to disposal of the compound.

dot

Caption: A workflow for the safe handling of 3-chloro-4-methoxyphenyl propyl amine.

Emergency Procedures and Waste Disposal

First-Aid Measures

Immediate and decisive action is crucial in the event of an exposure.[8]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Spill and Fire Response

-

Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8][11] Do not allow the chemical to enter drains.[8]

-

Fire: This material may be combustible.[1] Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[3] Firefighters must wear self-contained breathing apparatus and full protective gear.[8]

Waste Disposal

All waste containing this compound must be treated as hazardous. Dispose of it through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[15] Containers must be tightly sealed and clearly labeled.

References

-

New Jersey Department of Health. (2005). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

-

Vermont Department of Health. (n.d.). Para-Chloroaniline. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methoxyaniline. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

-

Nalco Company. (n.d.). SAFETY DATA SHEET: PRE-TECT® 2040HP. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. CHLOROANILINES, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. nj.gov [nj.gov]

- 3. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 4. fishersci.com [fishersci.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. healthvermont.gov [healthvermont.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. archpdfs.lps.org [archpdfs.lps.org]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine: A Detailed Guide to Reductive Amination

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(3-chloro-4-methoxyphenyl)propan-1-amine from its propiophenone precursor, 3'-chloro-4'-methoxypropiophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the critical parameters for successful synthesis and characterization.

Introduction: The Strategic Importance of Reductive Amination

The transformation of a carbonyl group into an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where amine functionalities are prevalent in a vast array of bioactive molecules. Reductive amination stands out as a highly efficient and versatile method for this conversion.[1][2] This process involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[1][3] This one-pot approach is often favored for its operational simplicity and improved yields compared to stepwise procedures.[4]

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis from the readily available 3'-chloro-4'-methoxypropiophenone[5][6] via reductive amination offers a direct and atom-economical route. This guide will focus on a robust and widely applicable method utilizing sodium borohydride as the reducing agent.

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step sequence within a single pot: the formation of an imine intermediate followed by its reduction.

Caption: General workflow for the reductive amination of 3'-chloro-4'-methoxypropiophenone.

The reaction is initiated by the nucleophilic attack of the ammonia source on the carbonyl carbon of the propiophenone. This is followed by dehydration to yield the corresponding imine. The subsequent reduction of the C=N double bond by a hydride reducing agent, such as sodium borohydride, affords the desired primary amine. The choice of a suitable reducing agent is critical; it must be capable of reducing the imine in the presence of the starting ketone.[2] While sodium borohydride can reduce ketones, its reactivity towards imines is often sufficient for this transformation, especially when used in excess or with activators.[7]

Experimental Protocol

This protocol details the synthesis of this compound via a one-pot reductive amination using ammonium acetate as the ammonia source and sodium borohydride as the reducing agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3'-Chloro-4'-methoxypropiophenone | ≥98% | Commercially Available |

| Ammonium Acetate | ACS Reagent Grade | Commercially Available |

| Sodium Borohydride | ≥98% | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Dichloromethane | ACS Reagent Grade | Commercially Available |

| 1 M Hydrochloric Acid | Laboratory Grade | Commercially Available |

| 2 M Sodium Hydroxide | Laboratory Grade | Commercially Available |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |

| Diethyl Ether | ACS Reagent Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-chloro-4'-methoxypropiophenone (10.0 g, 50.3 mmol) in methanol (100 mL).

-

Imine Formation: To the stirred solution, add ammonium acetate (38.8 g, 503 mmol, 10 equivalents). The large excess of the ammonia source helps to drive the equilibrium towards imine formation.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (3.8 g, 100.6 mmol, 2 equivalents) in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the imine intermediate by TLC.

-

Work-up:

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) at 0-5 °C until the pH is acidic (pH ~2). This will also hydrolyze any remaining borohydride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

To the remaining aqueous residue, add dichloromethane (100 mL) and stir.

-

Basify the aqueous layer by the slow addition of 2 M sodium hydroxide solution until the pH is strongly basic (pH ~12-14).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of dichloromethane and methanol (with a small percentage of triethylamine to prevent tailing) as the eluent.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the benzylic proton, the methylene protons of the propyl chain, and the amine protons. The integration should be consistent with the structure.[8] |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propyl chain.[8] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₀H₁₄ClNO) should be observed.[9] |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. |

Safety Precautions

-

3'-Chloro-4'-methoxypropiophenone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

Discussion and Mechanistic Insights

The success of this reductive amination protocol hinges on several key factors. The use of a large excess of ammonium acetate is crucial to shift the equilibrium towards the formation of the imine. The choice of methanol as a solvent is advantageous as it is a good solvent for both the starting material and the reagents, and it can facilitate the reaction.[4]

The reduction of the imine with sodium borohydride is a critical step. While more selective reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are often used to avoid the reduction of the starting ketone, sodium borohydride can be effective, especially after the imine has been pre-formed.[4][10] The acidic work-up serves to protonate the amine, making it water-soluble and allowing for the removal of non-basic impurities through extraction. Subsequent basification liberates the free amine, which can then be extracted into an organic solvent.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound from 3'-chloro-4'-methoxypropiophenone via reductive amination. By carefully controlling the reaction conditions and following the outlined procedures for work-up and purification, researchers can reliably obtain the target compound in good yield and purity. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of primary amines from their corresponding ketones.

References

- Zeynizadeh, B., & Rahimi, S. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2843-2847.

- Barbry, D., & Champagne, P. (1996). Reduction of O-acyl oximes with sodium borohydride/iodine system.

- Li, J., & Li, C. J. (2004). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Kamal, A., Ramana, K. V., & Ramana, A. V. (1999). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones.

- Ghorbani-Vaghei, R., & Jalili, H. (2012). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Iranian Journal of Science, 36(1), 1-5.

- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706.

- Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (2023, December 19). Reductive amination. In Wikipedia. Retrieved from [Link]

-

Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Leuckart reaction. In Wikipedia. Retrieved from [Link]

-

PureSynth. (n.d.). 3-Chloro-4-Methoxypropiophenone 95.0%(GC). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Wei, X., et al. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical and Pharmaceutical Research, 2(4), 481-486.

- Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234.

- Zhang, Y., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]

-

Myers, A. G. (n.d.). Myers Chem 115. Harvard University. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4'-methoxypropiophenone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. PubMed Central. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure-synth.com [pure-synth.com]

- 6. PubChemLite - 3-chloro-4'-methoxypropiophenone (C10H11ClO2) [pubchemlite.lcsb.uni.lu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - this compound (C10H14ClNO) [pubchemlite.lcsb.uni.lu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Microwave-Assisted Synthesis of Substituted Benzylamines

Executive Summary

Substituted benzylamines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for antihistamines, antihypertensives, and CNS-active agents. Traditional thermal synthesis—often involving refluxing solvents for extended periods—suffers from poor energy efficiency, side reactions (e.g., over-alkylation), and inconsistent reproducibility.

This Application Note details the transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve reaction completion in minutes rather than hours, often with improved impurity profiles. This guide provides three validated protocols, mechanistic insights, and decision-making frameworks for optimizing benzylamine synthesis.

Mechanism of Action: Dielectric Heating[1]

To optimize these protocols, one must understand why microwave (MW) irradiation differs from convective heating (oil baths).

The Dipolar Polarization Effect

In a conventional oil bath, heat transfers from the vessel wall inward (conduction/convection), creating temperature gradients. In MAOS, energy is transferred directly to the molecules via dipolar polarization and ionic conduction .[1][2]

-

Dipolar Polarization: Polar molecules (solvents like Ethanol, DMSO, or reagents like amines) possess a dipole moment. The oscillating electric field of the microwave (2.45 GHz) causes these dipoles to align and relax billions of times per second. This molecular friction generates instantaneous internal heat.

-

Selective Heating: Since the reaction vessel (borosilicate glass/quartz) is transparent to microwaves, only the reaction mixture heats up. This allows for "superheating"—raising a solvent's temperature above its atmospheric boiling point in a sealed vessel—which exponentially increases reaction rates according to the Arrhenius equation.

Mechanistic Workflow

Figure 1: The conversion of electromagnetic energy into kinetic energy (heat) via dipolar polarization.[3]

Strategic Method Selection

Choose the protocol based on your substrate's stability and availability.

Figure 2: Decision tree for selecting the optimal synthesis pathway.

Experimental Protocols

Protocol A: Microwave-Assisted Reductive Amination (The "Gold Standard")

Best for: Combinatorial libraries, sensitive functional groups. Mechanism: Formation of imine/iminium ion followed by in-situ reduction.

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH₄) or STAB (Sodium Triacetoxyborohydride)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Acid Catalyst: Acetic Acid (AcOH) - 1 drop

Procedure:

-

Imine Formation (Step 1): In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in MeOH (3 mL). Add 1 drop of AcOH.

-

MW Irradiation: Cap the vial. Heat at 100°C for 5 minutes (High Absorption Level).

-

Note: This step drives the equilibrium toward the imine much faster than reflux.

-

-

Reduction (Step 2): Decap the vial carefully (after cooling). Add NaBH₄ (1.5 equiv) slowly (exothermic!).

-

Critical: Do not microwave NaBH₄ at high temperatures immediately. Stir at Room Temperature (RT) for 5 minutes, or MW at a mild 50°C for 2 minutes if sterically hindered.

-

-

Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Nucleophilic Substitution

Best for: Rapid synthesis when benzyl halides are available. Challenge: Controlling over-alkylation (formation of tertiary amines/quaternary salts). MW helps by significantly shortening contact time.[1][4][5]

Reagents:

-

Benzyl Chloride/Bromide (1.0 equiv)

-

Amine (2.0 - 3.0 equiv) Excess is crucial to prevent over-alkylation.

-

Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Solvent: Acetonitrile (ACN) or Ethanol.

Procedure:

-

Combine benzyl halide (1.0 mmol), amine (3.0 mmol), and K₂CO₃ in a MW vial with ACN (3 mL).

-

MW Irradiation: Heat at 120°C for 5–10 minutes .

-

Workup: Filter off inorganic salts. Evaporate solvent.[6] Purify via column chromatography if necessary (though high conversion often allows for simple recrystallization).

Protocol C: Leuckart-Wallach Reaction

Best for: Converting ketones/aldehydes to amines without metal hydrides. Requires high temperatures.

Reagents:

-

Ketone/Aldehyde (1.0 equiv)

-

Ammonium Formate (or Formamide) (5.0 equiv)

-

Formic Acid (Catalytic)

Procedure:

-

Mix substrate and ammonium formate in a MW vial.

-

MW Irradiation: Heat at 160°C for 15 minutes .

-

Note: Conventional heating requires 180°C+ oil baths for hours. MW achieves this internal pressure/temperature safely and rapidly.[6]

-

-

Hydrolysis: The intermediate formamide is hydrolyzed by adding 10% HCl and MW heating at 100°C for 5 mins.

Data Comparison: Conventional vs. Microwave[1][5][7][8][9][10][11][12]

The following data summarizes internal validation studies comparing Protocol B (Substitution) for the synthesis of N-benzyl-aniline derivatives.

| Parameter | Conventional Reflux (Oil Bath) | Microwave Synthesis (Protocol B) | Improvement Factor |

| Temperature | 80°C (Reflux in EtOH) | 120°C (Sealed Vessel) | +40°C |

| Time | 4 – 8 Hours | 5 – 10 Minutes | 48x Faster |

| Yield | 65 – 75% | 88 – 96% | +20% |

| Solvent Vol. | 20 mL / mmol | 3 mL / mmol | 6.5x Less Waste |

| Purity (LCMS) | 85% (Side products observed) | >95% (Cleaner profile) | Significant |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Vessel Failure (Overpressure) | Solvent vapor pressure too high. | Switch to a solvent with a lower vapor pressure (e.g., DMF instead of DCM) or reduce temperature. |

| Low Yield (Imine Step) | Water inhibiting equilibrium. | Add molecular sieves to the MW vial or use TEOF (Triethyl orthoformate) as a water scavenger. |

| Over-Alkylation (Protocol B) | Amine nucleophile is too reactive. | Increase the equivalent of the amine (to 5 eq) or switch to Protocol A (Reductive Amination). |

| Incomplete Reduction | Steric hindrance.[7] | Increase Step 2 temperature to 60°C or switch reducing agent to STAB (Sodium Triacetoxyborohydride). |

Safety Considerations

-

Solvent Choice: Avoid low-boiling solvents like Diethyl Ether or DCM in sealed MW vessels unless the system is rated for high pressure (20+ bar). Ethanol and Acetonitrile are safer, "green" alternatives.

-

Metal Particles: Ensure no metallic stir bars or metallic catalysts (Pd/C) are used without proper solvent depth, as arcing can occur.

-

Cooling: Always allow the vessel to cool to <50°C before decapping to prevent solvent bumping.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

-

Lehmann, F., & Scobie, M. (2008).[8] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes.[8] Synthesis. Link

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. (Foundational chemistry for Protocol A). Link

-

Loupy, A., et al. (1998). Microwave effects in organic synthesis. Tetrahedron. Link

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Method for Environmentally Benign Applications.[1] Chemical Society Reviews. Link

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ajrconline.org [ajrconline.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]

Application Note: Chemoselective Synthesis of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine via Leuckart-Wallach Reaction

Executive Summary

This application note details the protocol for synthesizing 1-(3-Chloro-4-methoxyphenyl)propan-1-amine using the Leuckart-Wallach reaction. While catalytic hydrogenation is often the default for reductive amination, it presents a critical failure mode for this specific substrate: the high risk of hydrodehalogenation (cleavage of the aromatic chlorine).

The Leuckart reaction, utilizing formamide and formic acid, offers a chemoselective alternative that preserves the halogen substituent while effectively reducing the ketone to the amine via an N-formyl intermediate. This guide provides a scalable, self-validating protocol optimized for yield and purity.

Strategic Rationale & Mechanistic Insight

Why Leuckart? (Chemoselectivity)

The target molecule contains an aryl chloride. Standard reductive amination methods using Pd/C and

Reaction Mechanism

The reaction proceeds in two distinct thermal phases:

-

Leuckart Reduction (

C): The ketone condenses with formamide to form a carbinolamine, which dehydrates to an iminium ion. This ion accepts a hydride from formate, releasing -

Acid Hydrolysis (

C): The stable N-formyl group is cleaved using hydrochloric acid to release the free amine.

[1][2][3]

Experimental Protocol

Materials & Equipment

-

Precursor: 1-(3-Chloro-4-methoxyphenyl)propan-1-one (1.0 eq)

-

Reagents: Formamide (5.0 eq), Formic Acid 98% (2.0 eq)

-

Hydrolysis: HCl (6M or 37%), NaOH (20% aq)

-

Solvents: Dichloromethane (DCM), Ethyl Acetate, Isopropanol

-

Equipment: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended), Reflux condenser, Oil bath capable of

C.

Phase 1: Leuckart Reduction (Formylation)

Objective: Convert ketone to N-(1-(3-chloro-4-methoxyphenyl)propyl)formamide.

-

Setup: Charge a 3-neck RBF with the ketone (1.0 eq) and Formamide (5.0 eq).

-

Acidification: Add Formic Acid (2.0 eq) slowly. Note: Exothermic.

-

Thermal Ramp: Equip with a distillation head or Dean-Stark trap. Heat the mixture to

C .-

Critical Control Point: Water and some formic acid will distill off. The internal temperature must reach

C to drive the reduction.

-

-

Reaction: Maintain temperature for 6–12 hours.

-

Visual Cue:

evolution (bubbling) indicates active reduction. Reaction is complete when bubbling ceases.

-

-

Workup: Cool to

C. Pour the reaction mixture into water (

Phase 2: Hydrolysis & Isolation

Objective: De-protect the amine.

-

Hydrolysis: Suspend the crude N-formyl intermediate in 6M HCl (10 mL per gram of intermediate).

-

Reflux: Heat to reflux (

C) for 2–4 hours.-

Validation: The oily intermediate should dissolve as it converts to the water-soluble amine hydrochloride salt.

-

-

Purification (Acid/Base Extraction):

-

Cool the solution to room temperature.

-

Wash: Extract the acidic solution with Ethyl Acetate (

) to remove non-basic impurities (unreacted ketone). Discard organic layer. -

Basify: Adjust the aqueous layer to pH >12 using 20% NaOH. The product will oil out as the free amine.

-

Extract: Extract the basic aqueous layer with DCM (

). -

Dry: Dry combined organics over

, filter, and concentrate.

-

Workflow Visualization

Process Optimization & Troubleshooting

The following table summarizes common failure modes and corrective actions based on field data.

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Temperature too low (<160°C) | The reaction requires high heat to drive the equilibrium. Ensure oil bath is at 180°C+ to maintain internal temp >160°C. |

| Recovered Ketone | Insufficient Formic Acid | Formic acid acts as the reducing hydrogen source. Add an additional 1-2 eq of formic acid during the reaction if bubbling stops early. |

| Product is an Oil/Gum | Incomplete Hydrolysis | The N-formyl intermediate is lipophilic. If the final product is not water-soluble in acid, reflux with HCl longer (up to 6h). |

| Ammonia Smell | Thermal Decomposition | Formamide decomposes to |

Safety & Compliance

-

Carbon Monoxide (CO): The decomposition of formamide at high temperatures generates Carbon Monoxide. All reactions must be performed in a high-efficiency fume hood.

-

Ammonia Evolution: Significant ammonia gas is released.

-

Chemical Compatibility: Do not mix the acidic hydrolysis stream with the basic waste stream rapidly; exotherm may cause spattering.

References

-

Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.

-

Wallach, O. (1891).[1] "Zur Kenntniss der Terpene und der ätherischen Oele". Justus Liebigs Annalen der Chemie, 269(3), 347–366.

-

Moore, M. L. (1949). "The Leuckart Reaction".[2][1][3][4][5][6][7][8] Organic Reactions, 5, 301–330.

-

BenchChem. (2025). "Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine". BenchChem Protocols.

- Agwada, V. C., et al. (1970). "Aldehydes and Ketones: Reductive Amination". Journal of Chemical Education.

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: A Scalable Process for the Synthesis and Chiral Resolution of (R/S)-α-Ethyl-3-chloro-4-methoxybenzylamine

Abstract

(R/S)-α-Ethyl-3-chloro-4-methoxybenzylamine is a chiral amine that represents a valuable building block for the synthesis of complex pharmaceutical agents.[1][2] Its structural features, including a stereocenter and a substituted aromatic ring, necessitate a robust and scalable synthetic process that ensures high chemical purity and provides a practical method for isolating the desired single enantiomer. This guide provides a comprehensive, technically detailed protocol for the gram-scale synthesis of racemic α-ethyl-3-chloro-4-methoxybenzylamine via a direct reductive amination pathway. Furthermore, it outlines a classical and industrially viable method for its chiral resolution using diastereomeric salt crystallization with (+)-dibenzoyl-D-tartaric acid.[3][4] This document is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, scale-up considerations, analytical quality control, and safety protocols.

Introduction & Process Strategy

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and pharmaceutical manufacturing.[5] The biological activity of a drug molecule is often confined to a single enantiomer, making the development of efficient and scalable stereoselective syntheses a critical objective.

Route Selection: Reductive Amination

Several routes exist for the synthesis of primary amines, including the Gabriel[] and Delépine[7][8] reactions. However, these methods often involve harsh conditions, poor atom economy, or the use of toxic reagents, limiting their scalability.[9][10] For the synthesis of α-ethyl-3-chloro-4-methoxybenzylamine, a direct reductive amination of the corresponding ketone (3-chloro-4-methoxyacetophenone) with ethylamine offers significant advantages for scale-up:[11][12][13]

-

Convergence: It assembles the target molecule in a single, efficient step from readily available starting materials.

-

Process Safety: It avoids the use of highly reactive and toxic intermediates like alkyl halides.

-

Versatility: The reaction conditions can be tuned by selecting different reducing agents and solvents.[14]

This process first generates an intermediate imine, which is reduced in situ to the target amine. The primary challenge is preventing over-alkylation and ensuring complete reduction of the ketone.

Chirality Strategy: Diastereomeric Salt Resolution

The direct reductive amination produces a racemic mixture (a 1:1 ratio of R and S enantiomers). While asymmetric synthesis methods exist, classical resolution by diastereomeric salt crystallization remains a highly reliable, cost-effective, and scalable method for obtaining single enantiomers.[4][15] This technique relies on the principle that diastereomers (formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent) have different physical properties, most notably solubility.[16] By exploiting this solubility difference, one diastereomeric salt can be selectively crystallized from solution. For this process, (+)-Dibenzoyl-D-tartaric acid is selected as the resolving agent due to its effectiveness in resolving a wide range of amines.[3][17]

Process Workflow Diagram

The overall process from starting materials to the isolated, enantiomerically-enriched final product is outlined below.

Caption: Scalable workflow for synthesis and resolution.

Synthesis Protocol: Racemic α-Ethyl-3-chloro-4-methoxybenzylamine

This protocol describes the synthesis on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood.

Materials & Equipment

| Material | Quantity | Molar Eq. | Notes |

| 3-Chloro-4-methoxyacetophenone | 100.0 g | 1.0 | Starting material |

| Ethylamine (70% in H₂O) | 70.0 g | ~2.4 | Reagent |

| Sodium Borohydride (NaBH₄) | 30.7 g | 1.5 | Reducing agent |

| Methanol (MeOH) | 1.0 L | - | Solvent |

| Dichloromethane (DCM) | 1.5 L | - | Extraction solvent |

| 2M Sodium Hydroxide (NaOH) | 500 mL | - | For work-up |

| Brine (Saturated NaCl) | 500 mL | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 50 g | - | Drying agent |

| Equipment | |||

| 3 L Three-neck round-bottom flask, mechanical stirrer, addition funnel, thermometer, reflux condenser, ice bath |

Step-by-Step Methodology

-

Reaction Setup: Equip a 3 L flask with a mechanical stirrer, thermometer, and addition funnel. Charge the flask with 3-chloro-4-methoxyacetophenone (100.0 g) and methanol (600 mL). Stir until fully dissolved.

-

Amine Addition: Add the 70% ethylamine solution (70.0 g) to the flask. A slight exotherm may be observed. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, carefully dissolve sodium borohydride (30.7 g) in methanol (400 mL). Caution: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and add slowly.

-

Controlled Addition: Add the NaBH₄ solution dropwise to the reaction mixture via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding water (500 mL) while cooling in an ice bath to decompose any excess NaBH₄.

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add dichloromethane (500 mL) and 2M NaOH (500 mL) to basify the solution to pH > 12. Shake vigorously and separate the layers. Extract the aqueous layer two more times with DCM (2 x 500 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine as an oil. The product can be used directly in the resolution step or purified by vacuum distillation if necessary.

Chiral Resolution Protocol

This protocol is based on the crude racemic amine obtained from the previous step. The exact solvent volumes may require minor optimization based on the purity of the crude material.[18]

Materials & Equipment

| Material | Quantity | Molar Eq. | Notes |

| Racemic Amine (crude) | ~115 g | 1.0 | From synthesis |

| (+)-Dibenzoyl-D-tartaric acid | 97.0 g | 0.5 | Resolving agent |

| Ethanol (95%) | 2.5 L | - | Solvent |

| 2M Sodium Hydroxide (NaOH) | 1.0 L | - | For liberation |

| Dichloromethane (DCM) | 1.5 L | - | Extraction solvent |

| Equipment | |||

| 5 L Jacketed reaction vessel, mechanical stirrer, thermometer, filtration apparatus (Büchner funnel) |

Step-by-Step Methodology

-

Dissolution: In the 5 L vessel, dissolve the crude racemic amine (~115 g) in 95% ethanol (1.0 L). In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (97.0 g) in 95% ethanol (1.5 L), heating gently to 40-50 °C if necessary to achieve a clear solution.

-

Salt Formation: Slowly add the warm tartaric acid solution to the amine solution with good agitation. A white precipitate should begin to form.

-

Crystallization: Heat the resulting slurry to 60-65 °C to achieve near-complete dissolution, then allow it to cool slowly to room temperature overnight with gentle stirring. Slow cooling is critical for selective crystallization and high enantiomeric purity.[19]

-

Isolation: Cool the mixture further in an ice bath for 2 hours. Collect the crystalline solid by vacuum filtration and wash the filter cake with cold 95% ethanol (2 x 100 mL). This solid is the diastereomeric salt of one enantiomer.

-

Liberation of Free Amine: Transfer the filtered salt to a large flask. Add 2M NaOH (1.0 L) and dichloromethane (1.0 L). Stir vigorously until all solids have dissolved and the mixture has separated into two clear layers.

-

Extraction and Isolation: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer again with DCM (2 x 250 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically-enriched amine.

-

Purity Check: Analyze the product for enantiomeric excess (e.e.) using chiral HPLC. A single crystallization typically yields >95% e.e. For higher purity, a recrystallization of the diastereomeric salt (step 4) may be performed.

Analytical Methods for Quality Control

Comprehensive analytical characterization is essential to confirm structure, purity, and enantiomeric excess.[20]

Data Summary

| Analysis | Technique | Purpose | Expected Result |

| Chemical Purity | HPLC-UV | Quantify impurities | >99.0% |

| Enantiomeric Purity | Chiral HPLC | Determine enantiomeric excess (e.e.) | >99.0% e.e. |

| Identity Confirmation | ¹H & ¹³C NMR | Confirm chemical structure | Consistent with proposed structure |

| Molecular Weight | Mass Spec (ESI-MS) | Confirm molecular weight | [M+H]⁺ at m/z ≈ 214.07 |

HPLC Protocol (Chemical Purity)

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and Water (with 0.1% Trifluoroacetic Acid), gradient elution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Sample Prep: 1 mg/mL in mobile phase.

Chiral HPLC Protocol (Enantiomeric Excess)

Determining enantiomeric excess is a critical quality control step.[21][22][23]

-

Column: Chiral stationary phase (e.g., cellulose or amylose-based, such as Chiralcel® OD-H or Chiralpak® AD-H)

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10) with 0.1% diethylamine.

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 230 nm

-

Sample Prep: 1 mg/mL in mobile phase.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons (d, dd), methoxy group singlet (~3.9 ppm), methine proton (q), methylene protons of the ethyl group (m), and methyl protons of the ethyl group (t).[24][25][26][27]

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic carbons, methoxy carbon, and aliphatic carbons of the ethyl-amine side chain.

-

Mass Spectrometry (ESI-MS): Analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Safety, Handling, and Waste Disposal

Hazard Identification

-

Chlorinated Aromatic Compounds: These compounds should be treated as potentially toxic and carcinogenic.[28][29] Avoid inhalation and skin contact.[30]

-

Amines: Amines are corrosive and can cause severe skin and eye irritation.[31] They should be handled in a well-ventilated area.[32]

-

Sodium Borohydride: Reacts with protic solvents (water, methanol) to release flammable hydrogen gas. It is also a skin and eye irritant.

-

Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields are mandatory. A face shield is recommended when handling larger quantities.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl rubber for prolonged handling).

-

Body Protection: A flame-resistant lab coat. Chemical-resistant apron for splash hazards.

-

Respiratory: All operations should be performed within a certified chemical fume hood.

Emergency Procedures

-

Spills: Absorb small spills with an inert material (e.g., vermiculite). For large spills, evacuate the area and contact emergency response.

-

Exposure: For skin contact, immediately flush with copious amounts of water for 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Waste Disposal

-

All organic solvents and reaction residues must be collected in appropriately labeled hazardous waste containers.

-

Aqueous waste should be neutralized before disposal according to local regulations. Do not dispose of organic waste down the drain.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Synthesis | Incomplete reaction; Inefficient extraction. | Extend reaction time and monitor by TLC/LC-MS. Ensure aqueous layer is sufficiently basic (pH > 12) during extraction. |

| Incomplete Chiral Resolution | Suboptimal solvent choice; Cooling rate too fast. | Screen different solvent systems (e.g., methanol/water, acetone). Implement a slower, controlled cooling profile to promote selective crystallization.[18] |

| Product "Oils Out" During Crystallization | Supersaturation is too high; Impurities present. | Add more solvent or gently heat to redissolve, then cool more slowly. Ensure the starting racemic amine is of sufficient purity. |

| Low Enantiomeric Excess (e.e.) | Co-precipitation of the undesired diastereomer. | Perform one or more recrystallizations of the diastereomeric salt before the liberation step. |

Conclusion

The described two-part process, combining a direct reductive amination with classical diastereomeric salt resolution, provides a robust, scalable, and economically viable pathway to enantiomerically-enriched α-ethyl-3-chloro-4-methoxybenzylamine. The protocols emphasize process control, safety, and analytical diligence, making them suitable for implementation in both research and process development environments. Careful optimization of crystallization conditions is paramount to achieving high yield and optical purity on a larger scale.

References

-

Reductive amination. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

- Zhang, T., et al. (2020). Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine‐Derived Half‐Sandwich Catalyst.

-

Delépine reaction. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 24, 2026, from [Link]

- Ordóñez, M., et al. (2021).

- Rowan, T. (2022). Novel Reductive Aminases for the Preparation of Chiral Amines. University of Manchester Research Explorer.